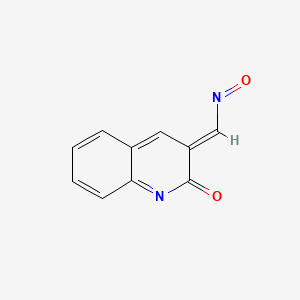

(3E)-3-(nitrosomethylidene)quinolin-2-one

Beschreibung

(3E)-3-(Nitrosomethylidene)quinolin-2-one is a quinolin-2-one derivative characterized by a nitrosomethylidene (-CH=N-O) substituent at the 3-position in the E-configuration.

Eigenschaften

IUPAC Name |

(3E)-3-(nitrosomethylidene)quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2/c13-10-8(6-11-14)5-7-3-1-2-4-9(7)12-10/h1-6H/b8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZVAMXPOSMIDM-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=O)C(=O)N=C2C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C/C(=C\N=O)/C(=O)N=C2C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(3E)-3-(Nitrosomethylidene)quinolin-2-one is a compound of interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article provides a detailed overview of its biological activity, including synthesis methodologies, case studies, and research findings.

Synthesis Methods

The synthesis of (3E)-3-(nitrosomethylidene)quinolin-2-one typically involves the reaction of quinolin-2-one derivatives with nitrosating agents. This process can be optimized through various synthetic pathways, including:

- Condensation Reactions : Utilizing aldehydes and nitrosating agents in the presence of acidic or basic catalysts.

- Nitrosation : Directly treating quinolin-2-one with nitrous acid under controlled conditions.

These methods yield various derivatives that can be screened for biological activity.

Biological Activity Overview

The biological activity of (3E)-3-(nitrosomethylidene)quinolin-2-one has been evaluated across multiple studies, focusing on its cytotoxic effects against different cancer cell lines. Notably, the compound has shown promising results in inhibiting cell proliferation in several types of cancer cells.

Anticancer Activity

Research indicates that (3E)-3-(nitrosomethylidene)quinolin-2-one exhibits significant antiproliferative effects on various cancer cell lines, including:

- MDA-MB-231 (Breast Cancer Cells) : The compound demonstrated a decrease in cell viability, with a GI50 value indicating effective inhibition at certain concentrations.

- PC-3 (Prostate Cancer Cells) : Similar trends were observed, where increasing concentrations led to reduced viability.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| (3E)-3-(Nitrosomethylidene)quinolin-2-one | MDA-MB-231 | 30 |

| (3E)-3-(Nitrosomethylidene)quinolin-2-one | PC-3 | 28 |

The mechanism by which (3E)-3-(nitrosomethylidene)quinolin-2-one exerts its biological effects appears to involve the induction of apoptosis and disruption of cell cycle progression. Studies have shown that the compound can affect key regulatory proteins involved in cell survival and proliferation, such as:

- Cyclin-dependent Kinases (CDKs) : The compound has been reported to downregulate CDK4, leading to cell cycle arrest.

- Heat Shock Proteins (HSPs) : It stabilizes Hsp90 and Hsp70 levels without triggering heat shock response, indicating a unique pathway for inducing cytotoxicity.

Case Studies

Several case studies have highlighted the effectiveness of (3E)-3-(nitrosomethylidene)quinolin-2-one in preclinical models:

-

Study on MDA-MB-231 Cells : In vitro studies showed that treatment with the compound resulted in over 50% reduction in cell viability at concentrations above 25 µM after 72 hours.

- Findings : Induction of apoptosis was confirmed through flow cytometry analysis showing increased Annexin V positivity.

-

PC-3 Prostate Cancer Study : The compound was tested against PC-3 cells, demonstrating significant inhibition of growth with a calculated IC50 value of approximately 28 µM.

- Mechanistic Insights : Western blot analysis revealed decreased levels of phosphorylated retinoblastoma protein, indicating disruption of cell cycle progression.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Table 1: Structural Comparison of Quinolin-2-one Derivatives

Key Observations:

- Electronic Effects: The nitrosomethylidene group in (3E)-3-(nitrosomethylidene)quinolin-2-one likely induces electron-withdrawing effects, altering the quinolin-2-one core's electronic distribution compared to derivatives like Dovitinib (electron-rich benzimidazole) or 1,6-diphenylquinolin-2-one (tunable substituents) .

- Stereochemical Considerations : The E-configuration of the nitrosomethylidene group may sterically hinder interactions compared to bulkier substituents in compounds like 7e .

Key Observations:

- The nitrosomethylidene group’s synthesis may require nitrosation under controlled conditions to avoid overoxidation, contrasting with triazole-linked derivatives (click chemistry) or Michael adducts (base-catalyzed) .

- Stereochemical control in E-configuration could mirror strategies used in photochemical furoquinolinones (e.g., HFQ and FQ isomers) .

Key Observations:

- Unlike Dovitinib or HIV-1 RT inhibitors, the nitroso group’s reactivity might limit stability in biological systems but enable unique targeting (e.g., nitric oxide release) .

Spectral and Physicochemical Properties

- Spectral Data: Quinolin-2-one derivatives exhibit distinct ¹H/¹³C NMR signals for substituents. For example: Naphthalene-bis-triazole-bis-quinolin-2-one (7e): Equivalent C-4a’/C-8a’ carbons in symmetric structures . Imidazo[4,5-c]quinolin-2-one (3e): Characteristic shifts for bromine and trifluoromethyl groups .

- Thermal Stability : Derivatives like 7e show high melting points (>360°C), suggesting superior stability compared to nitroso-containing compounds, which may degrade under heat .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.